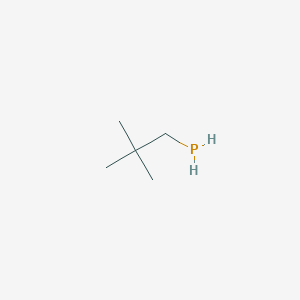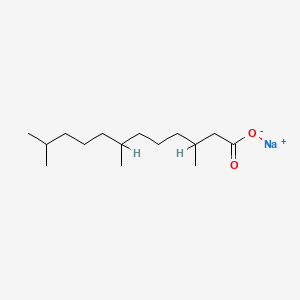
Sodium 3,7,11-trimethyldodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,7,11-trimethyldodecanoate: is a chemical compound with the molecular formula C15H29NaO2 It is a sodium salt derivative of 3,7,11-trimethyldodecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,7,11-trimethyldodecanoate typically involves the neutralization of 3,7,11-trimethyldodecanoic acid with sodium hydroxide. The reaction can be represented as follows:
3,7,11-Trimethyldodecanoic acid+NaOH→Sodium 3,7,11-trimethyldodecanoate+H2O
This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale neutralization processes using reactors designed for continuous production. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3,7,11-trimethyldodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert it back to its parent acid or other reduced forms.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products Formed:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of 3,7,11-trimethyldodecanoic acid.
Substitution: Formation of other metal 3,7,11-trimethyldodecanoates.
Applications De Recherche Scientifique
Chemistry: Sodium 3,7,11-trimethyldodecanoate is used as a surfactant in various chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used in studies related to cell membrane interactions and lipid metabolism. Its surfactant properties make it useful in the preparation of liposomes and other lipid-based delivery systems.
Industry: In the industrial sector, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of sodium 3,7,11-trimethyldodecanoate primarily involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Sodium dodecanoate: Similar in structure but lacks the methyl groups at positions 3, 7, and 11.
Sodium stearate: A longer-chain fatty acid salt with different physical properties.
Sodium palmitate: Another fatty acid salt with a different chain length and properties.
Uniqueness: Sodium 3,7,11-trimethyldodecanoate is unique due to the presence of methyl groups at specific positions on the carbon chain. These methyl groups influence the compound’s physical and chemical properties, making it distinct from other sodium fatty acid salts. The specific arrangement of methyl groups enhances its surfactant properties and its ability to interact with lipid membranes.
Propriétés
Numéro CAS |
57272-18-1 |
|---|---|
Formule moléculaire |
C15H29NaO2 |
Poids moléculaire |
264.38 g/mol |
Nom IUPAC |
sodium;3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C15H30O2.Na/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17;/h12-14H,5-11H2,1-4H3,(H,16,17);/q;+1/p-1 |
Clé InChI |
NUEPCQRKZOOQMS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CC(=O)[O-].[Na+] |
Numéros CAS associés |
1190-55-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
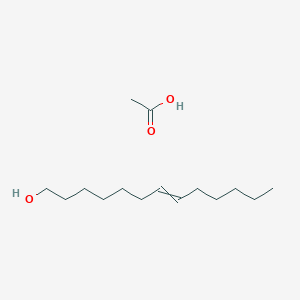
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
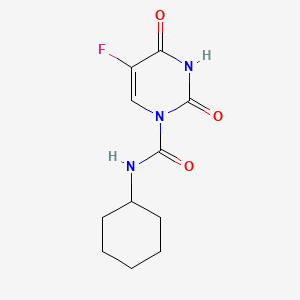


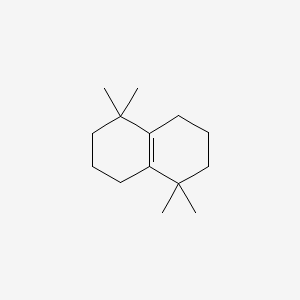
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
